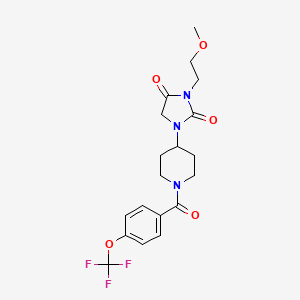

![molecular formula C15H18N4O2 B2436789 5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034265-96-6](/img/structure/B2436789.png)

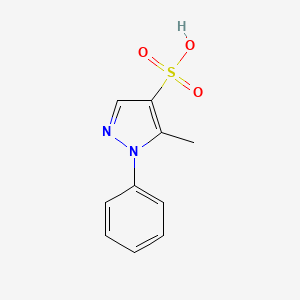

5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule . It is offered by Benchchem for scientific research.

Synthesis Analysis

The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyridin-3-yl group, and an isoxazole-3-carboxamide group .Aplicaciones Científicas De Investigación

Synthesis and Antiallergic Activity

The compound has been investigated for its potential in the synthesis of antiallergic agents. A study found that similar compounds exhibit significant antiallergic activity, highlighting the importance of substituents in enhancing activity. Notably, compounds with certain alkyl groups were more potent than their unsubstituted counterparts, with some derivatives outperforming standard treatments like disodium cromoglycate. These findings suggest a promising avenue for the development of novel antiallergic drugs (Nohara et al., 1985).

Heterocyclization Reactions

Research on heterocyclization reactions involving derivatives of similar compounds has shown that various directions are possible, leading to the synthesis of pyrazolopyrimidines and pyrazolopyridines. These reactions provide valuable insights into the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry (Rudenko et al., 2011).

Anticancer and Anti-inflammatory Agents

Another area of research has focused on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents. A novel series of these compounds demonstrated potent cytotoxic activity against cancer cell lines, suggesting their potential as therapeutic agents. Additionally, some derivatives showed significant 5-lipoxygenase inhibition, further underscoring their anti-inflammatory properties (Rahmouni et al., 2016).

Carbo[3+3] Cyclocondensation Reactions

The carbo[3+3] cyclocondensation reactions of similar compounds have been studied, leading to the synthesis of tetrahydropyrazoloquinazolines and tetrahydropyrazoloquinolines. This methodology offers a new approach to synthesizing these complex heterocycles, which could have applications in developing new pharmaceuticals (Orlov & Sidorenko, 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes that inhibit the virus’s ability to replicate .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication .

Result of Action

The result of the compound’s action is the effective inhibition of HBV replication. This is evidenced by the reduction in HBV DNA viral load observed in the HBV AAV mouse model .

Propiedades

IUPAC Name |

5-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h7,9-10H,1-6,8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCJOQVVEBMJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=NOC(=C3)C4CC4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

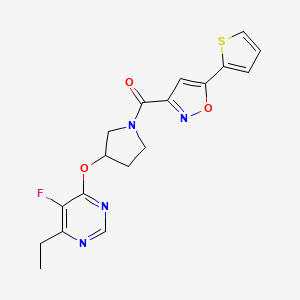

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)

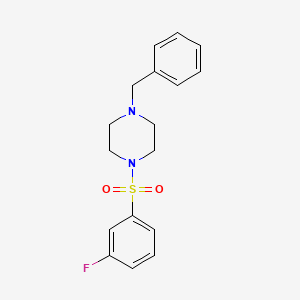

![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)

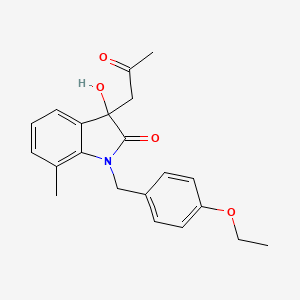

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)